2,6-Dichloro-4-nitrobenzoic acid
Overview
Description
2,6-Dichloro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₃Cl₂NO₄. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzoic acid core. This compound is known for its applications in various fields, including organic synthesis and material science.
Scientific Research Applications
2,6-Dichloro-4-nitrobenzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitro compounds, in general, are known for their electrophilic nature, which allows them to participate in various chemical reactions . They can undergo both reduction and oxidation reactions, making them versatile in their interactions with biological targets .
Biochemical Pathways
Nitro compounds can participate in a variety of biochemical reactions due to their electrophilic nature and ability to undergo both reduction and oxidation .
Pharmacokinetics
The compound’s physical and chemical properties such as its density (17±01 g/cm3), boiling point (3663±420 °C at 760 mmHg), and molecular weight (236009) can influence its bioavailability .
Result of Action
As a nitro compound, it has the potential to interact with various biological targets and participate in a range of biochemical reactions .
Biochemical Analysis
Biochemical Properties
The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This polar character of the nitro group results in lower volatility of nitro compounds .
Molecular Mechanism
It’s known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-nitrobenzoic acid can be synthesized through the nitration of 2,6-dichlorobenzoic acid. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or recrystallization techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents for substitution reactions.
Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Aromatic Compounds: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-nitrobenzoic acid
- 2,4-Dichloro-3-nitrobenzoic acid
- 4-Nitrobenzoic acid
Uniqueness
2,6-Dichloro-4-nitrobenzoic acid is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,6-dichloro-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVGAAAMGILBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626604 | |
Record name | 2,6-Dichloro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22509-50-8 | |
Record name | 2,6-Dichloro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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